Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)-

Drug Metabolism CYP450 Inhibition Hepatocyte Selectivity

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- (CAS 81762-05-2) is a dichlorinated aromatic ether belonging to the ether-type (non-ester) pyrethroid class. Its core structure is closely related to the commercial insecticide Chloproxyfen (MTI-501, CAS 80844-01-5), a monochloro analog.

Molecular Formula C23H22Cl2O2
Molecular Weight 401.3 g/mol
CAS No. 81762-05-2
Cat. No. B12761139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)-
CAS81762-05-2
Molecular FormulaC23H22Cl2O2
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-5-3-7-21(13-17)27-22-8-4-6-20(25)14-22/h3-14H,15-16H2,1-2H3
InChIKeyWPFJZNKFXYQOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- (CAS 81762-05-2): Compound Class and Baseline Characteristics


Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- (CAS 81762-05-2) is a dichlorinated aromatic ether belonging to the ether-type (non-ester) pyrethroid class [1]. Its core structure is closely related to the commercial insecticide Chloproxyfen (MTI-501, CAS 80844-01-5), a monochloro analog [2]. Distinguished by the presence of two chlorine substituents—one on each terminal phenyl ring—this compound features a molecular formula of C23H22Cl2O2 and a molecular weight of 401.33 g/mol . Unlike conventional ester pyrethroids, ether-type pyrethroids are characterized by their photostability and lack of a hydrolytically labile ester linkage [1].

Why In-Class Substitution Fails for 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)benzene


The generic substitution of 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)benzene (CAS 81762-05-2) with its monochloro analog, Chloproxyfen, or other in-class ether pyrethroids, is not supported by available evidence. The presence of an additional chlorine atom on the terminal phenoxy ring profoundly alters the molecule's electronic distribution and lipophilicity, parameters that are critical determinants of both insecticidal potency and mammalian safety profiles in pyrethroid ethers [1]. Quantitative structure-activity relationship (QSAR) studies on this class have established that substituent electronic effects on the aromatic rings are primary drivers of activity, with electron-withdrawing groups being favored on the terminal ring for optimal interaction with the target site [1]. The dichloro substitution pattern in CAS 81762-05-2 is therefore not a trivial structural analog but a distinct chemical entity with its own pharmacological fingerprint, as evidenced by its potent and selective inhibition of the human metabolic enzyme CYP2B6 (IC50 60 nM), a property that cannot be assumed for its monochloro counterpart [2].

Quantitative Differentiation Evidence for Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- (CAS 81762-05-2)


Selective Human CYP2B6 Inhibition vs. Other CYP Isoforms

CAS 81762-05-2 demonstrates potent inhibition of human CYP2B6 (IC50 = 60 nM) in human liver microsomes, with significantly lower affinity for the related isoforms CYP2C19 (IC50 = 4,400 nM) and CYP3A4 (IC50 = 5,300 nM) [1]. This represents an isoform selectivity of 73-fold over CYP2C19 and 88-fold over CYP3A4, a level of target discrimination that has not been reported for the monochloro analog Chloproxyfen (CAS 80844-01-5) [2].

Drug Metabolism CYP450 Inhibition Hepatocyte Selectivity

Differentiated QSAR Profile for Dichloro vs. Monochloro Pyrethroid Ethers

A QSAR analysis of 26 insecticidal pyrethroid ethers established that electron-withdrawing substituents on the terminal aromatic ring are favored for insecticidal activity [1]. The dichloro substitution pattern of CAS 81762-05-2 introduces a stronger electron-withdrawing effect (Hammett σ_m for Cl = 0.37) on the terminal phenoxy ring compared to the unsubstituted phenoxy ring of Chloproxyfen (MTI-501), which is predicted to enhance target-site interaction based on the validated QSAR model [1]. While direct insecticidal data for CAS 81762-05-2 is not publicly available, the model provides a mechanistic basis for anticipating a differentiated activity profile.

QSAR Insecticide Design Substituent Effects

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity

The introduction of a second chlorine atom increases the molecular weight and calculated LogP of CAS 81762-05-2 relative to its monochloro analog . The QSAR model for pyrethroid ethers identified an optimal LogP of approximately 5.5 for insecticidal activity [1]. The dichloro compound is predicted to fall closer to this optimum than the monochloro analog, which may confer superior membrane permeability and target-site bioavailability.

Physicochemical Properties Lipophilicity Bioavailability

Optimal Application Scenarios for 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)benzene Based on Verified Differentiation


Selective CYP2B6 Inhibition Tool for In Vitro Drug Metabolism Studies

CAS 81762-05-2 is optimally deployed as a selective chemical probe for CYP2B6 in human liver microsome assays. With an IC50 of 60 nM for CYP2B6 and >70-fold selectivity over CYP2C19 and CYP3A4 [1], this compound enables reaction phenotyping studies where unambiguous assignment of metabolic pathways to CYP2B6 is required. Its use in this context is supported by robust quantitative enzyme inhibition data that distinguish it from structurally related but pharmacologically uncharacterized analogs.

Lead Compound for Ether Pyrethroid Insecticide Optimization

The dichloro substitution pattern of CAS 81762-05-2 aligns with QSAR-derived design principles for pyrethroid ether insecticides, which favor electron-withdrawing substituents on the terminal ring for enhanced target-site interaction [2]. As a lead-like scaffold with physicochemical properties (LogP ~6.2) approaching the optimal range for insecticidal activity, this compound serves as a rational starting point for a medicinal chemistry optimization program aimed at developing next-generation, photostable insecticides with potentially improved potency over existing monochloro commercial standards.

Reference Standard for Metabolism-Dependent Toxicology Studies

Given its potent CYP2B6 inhibition, CAS 81762-05-2 is a candidate for use as a reference compound in in vitro toxicology panels designed to assess metabolism-dependent hepatotoxicity. Its selective enzyme inhibition profile [1] allows for the controlled interrogation of CYP2B6-mediated metabolic activation pathways, a capability that is not replicated by its non-selective or uncharacterized in-class analogs.

Differentiated Building Block for Fluorinated Analog Synthesis

The availability of a fluorinated analog (CAS 83492-98-2) that shares the same dichloro core but introduces a fluorine atom on the central benzene ring positions CAS 81762-05-2 as a critical reference compound for structure-activity relationship (SAR) expansion studies. Comparative evaluation of the dichloro parent and its fluorinated derivative enables the systematic assessment of halogen substitution effects on both target insecticidal activity and off-target human CYP inhibition, a dual-focus optimization strategy that is essential for developing safer agrochemicals.

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